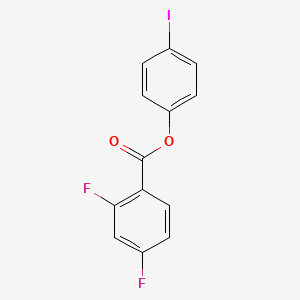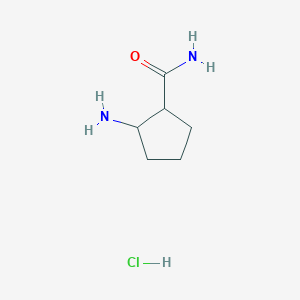![molecular formula C13H9NO2 B12846052 [4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
[4-(5-Formyl-2-furyl)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-Formyl-2-furyl)phenyl]acetonitrile is an organic compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 g/mol It features a furan ring substituted with a formyl group and a phenyl ring attached to an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Formyl-2-furyl)phenyl]acetonitrile typically involves the reaction of 5-formyl-2-furylboronic acid with 4-bromophenylacetonitrile under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(5-Formyl-2-furyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: [4-(5-Carboxy-2-furyl)phenyl]acetonitrile.
Reduction: [4-(5-Hydroxymethyl-2-furyl)phenyl]acetonitrile.
Substitution: [4-(5-Formyl-2-furyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
[4-(5-Formyl-2-furyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-(5-Formyl-2-furyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The furan ring may also participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(5-Methyl-2-furyl)phenyl]acetonitrile: Similar structure but with a methyl group instead of a formyl group.
[4-(5-Hydroxy-2-furyl)phenyl]acetonitrile: Contains a hydroxyl group instead of a formyl group.
[4-(5-Carboxy-2-furyl)phenyl]acetonitrile: Features a carboxyl group instead of a formyl group.
Uniqueness
[4-(5-Formyl-2-furyl)phenyl]acetonitrile is unique due to the presence of both a formyl group and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H9NO2 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2-[4-(5-formylfuran-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2 |
InChI-Schlüssel |
WIDHTLLLUZYJOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



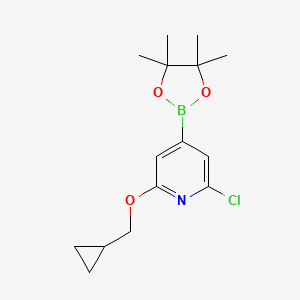
![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)

![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
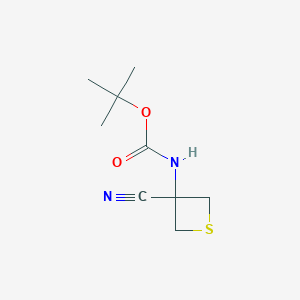
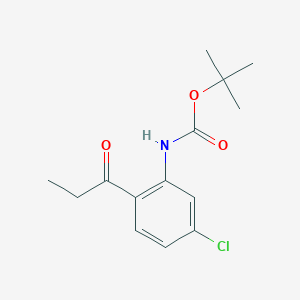

![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)

